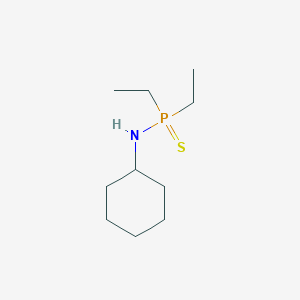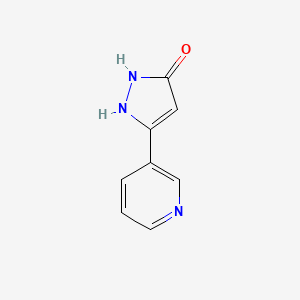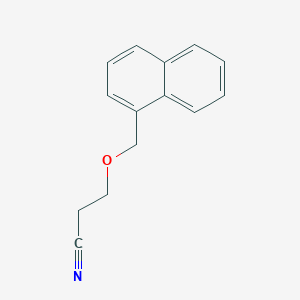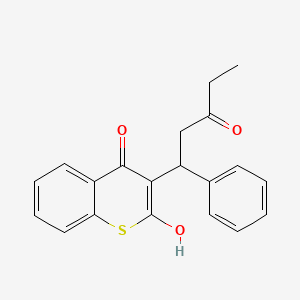
N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide, also known as OC-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurobiology, N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been shown to inhibit the activation of T cells and the production of cytokines.
Mécanisme D'action
The mechanism of action of N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has also been shown to inhibit the activation of the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of neurotransmitter release, and the inhibition of T cell activation and cytokine production. N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit various enzymes and signaling pathways, which allows researchers to study the specific roles of these targets in various physiological processes. However, one of the limitations of using N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential neuroprotective effects and its ability to modulate neurotransmitter release in various neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide and its potential applications in various other scientific research fields.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S2/c23-21-15-19(18-13-7-8-14-20(18)28-21)22(29(24,25)16-9-3-1-4-10-16)30(26,27)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGHVJGMARIAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=O)OC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)





![1-(cyclohexylmethyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3819499.png)


![N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3819511.png)
![N-[(2-amino-1,3-thiazol-4-yl)methyl]-6-methyl-2-propylpyrimidin-4-amine](/img/structure/B3819530.png)
